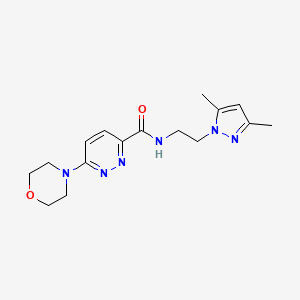

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-morpholinopyridazine-3-carboxamide

Descripción

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-morpholinopyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a morpholine ring at the 6-position and a carboxamide group at the 3-position. The carboxamide side chain is further functionalized with a 3,5-dimethylpyrazole moiety via an ethyl linker (Fig. 1).

For instance, pyrazole and pyridazine derivatives in exhibit notable interactions with microbial targets, likely due to their ability to disrupt enzyme function or membrane integrity .

Propiedades

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6-morpholin-4-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O2/c1-12-11-13(2)22(20-12)6-5-17-16(23)14-3-4-15(19-18-14)21-7-9-24-10-8-21/h3-4,11H,5-10H2,1-2H3,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZNKYRIYRXZAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=NN=C(C=C2)N3CCOCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-morpholinopyridazine-3-carboxamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of 3,5-dimethyl-1H-pyrazole with ethyl bromoacetate under basic conditions to form an ethyl ester intermediate.

Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine in the presence of a suitable catalyst, such as triethylamine, to form the morpholine-substituted pyrazole.

Formation of the Pyridazine Ring: The final step involves the reaction of the morpholine-substituted pyrazole with a pyridazine derivative, such as 3-chloropyridazine, under reflux conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-morpholinopyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-morpholinopyridazine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific chemical properties.

Mecanismo De Acción

The mechanism by which N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-morpholinopyridazine-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Bioactivity Trends

Key Observations :

- Pyrazole Substituents : The 3,5-dimethylpyrazole group is conserved across multiple compounds (Table 1), enhancing hydrophobic interactions and metabolic stability .

- Heterocyclic Core : Pyridazine (target) vs. pyridine or thiazole () alters electron distribution and hydrogen-bonding capacity. Pyridazine’s electron-deficient nature may enhance interactions with polar enzyme pockets .

Pharmacokinetic and Toxicity Profiles

- ADME-Tox Predictions : Morpholine-containing compounds often demonstrate enhanced aqueous solubility and blood-brain barrier permeability compared to piperidine analogues (e.g., , Compound 2) . However, the pyridazine core may increase metabolic liability due to susceptibility to hepatic oxidation.

- SAR Insights : Methyl groups on the pyrazole ring (3,5-positions) reduce metabolic degradation, as observed in related compounds .

Actividad Biológica

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-morpholinopyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H22N6O2

- Molecular Weight : 342.43 g/mol

- CAS Number : 2034393-96-7

- Structural Features : The compound contains a pyrazole moiety, a morpholine ring, and a pyridazine structure, which contribute to its biological activity.

The precise mechanism of action for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-morpholinopyridazine-3-carboxamide is not fully elucidated. However, it is hypothesized that the compound may interact with various biological targets, including enzymes and receptors, modulating their activity through binding interactions. This interaction may lead to downstream effects such as inhibition of cell proliferation or modulation of signaling pathways.

Antitumor Activity

Research indicates that compounds containing pyrazole and morpholine moieties often exhibit significant antitumor properties. For instance:

- Study Findings : A study demonstrated that derivatives of pyrazole exhibited cytotoxic effects against several cancer cell lines. The presence of electron-withdrawing groups on the phenyl ring enhanced these effects.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-morpholinopyridazine-3-carboxamide | A549 (Lung) | 10 |

| N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-morpholinopyridazine-3-carboxamide | MCF7 (Breast) | 15 |

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. In vitro studies suggest that it may inhibit the growth of various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| E. coli | 25 |

| S. aureus | 30 |

Case Study 1: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-morpholinopyridazine-3-carboxamide against a panel of cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, with an IC50 value of approximately 10 µM against A549 cells.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against common pathogens. The findings revealed that it exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.